Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a prop-1-en-2-yl group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 3-oxobutanoate with propargylamine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other nucleophiles to form amides, acids, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid, while reduction may produce ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-methanol.
Scientific Research Applications
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex oxazole derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which can then participate in various biochemical pathways. The prop-1-en-2-yl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-1,2-oxazole-3-carboxylate: This compound lacks the prop-1-en-2-yl group, which may result in different chemical reactivity and biological activity.
Ethyl 5-(prop-1-en-2-yl)-1,2-thiazole-3-carboxylate: The replacement of the oxygen atom in the oxazole ring with sulfur in the thiazole ring can significantly alter the compound’s properties.
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-4-carboxylate: The position of the ester group on the oxazole ring can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an oxazole ring, which is known for its biological significance. The compound features a vinyl group at the 5-position of the oxazole, contributing to its reactivity and biological interactions.
Research indicates that compounds containing oxazole moieties often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of various enzymes, particularly proteases. The vinyl group enhances the electrophilicity of the compound, allowing it to form covalent bonds with cysteine residues in target enzymes.
- Antiviral Activity : Some studies have shown that similar compounds can inhibit viral replication by targeting specific viral enzymes. The mechanism typically involves irreversible binding to the active site of viral proteases, disrupting their function.
Antiviral Activity
In a study evaluating the antiviral properties of related compounds, this compound demonstrated significant antiviral activity against Chikungunya virus (CHIKV). The compound exhibited an effective concentration (EC50) in the nanomolar range, indicating potent antiviral effects. Table 1 summarizes the biological evaluation results:
Compound | IC50 (nM) | EC50 (nM) | Selectivity Index |
---|---|---|---|
This compound | 60 | 40 | >1000 |
NHC (Control) | - | 1000 | - |
The selectivity index indicates that this compound is significantly more selective than the control compound NHC.
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit cysteine proteases, which play critical roles in various diseases. The inhibition kinetics showed that this compound binds irreversibly to the enzyme's active site:
Enzyme | Inhibition Type | Kinetic Parameters |
---|---|---|
nsP2 Protease | Irreversible | IC50 = 60 nM |
Other Cysteine Proteases | Competitive/Inhibitory | IC50 values varied |
Study on Antiviral Efficacy
A recent study highlighted the efficacy of this compound against CHIKV in vitro. The compound was tested on human fibroblast MRC5 cells infected with CHIKV. Results indicated a significant reduction in viral load compared to untreated controls.
Structure–Activity Relationship (SAR)
Further investigations into the structure–activity relationship revealed that modifications at various positions on the oxazole ring could enhance or diminish biological activity. For instance:
- Substitution at Position 5 : Introduction of electron-withdrawing groups increased potency.
- Alkene vs. Alkane : The presence of a vinyl group was crucial for maintaining high activity levels against proteases.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5H,2,4H2,1,3H3 |
InChI Key |
MACXZPCYSWLDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=C)C |
Origin of Product |
United States |
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